molecular formula C24H36N4O6S2 B1251998 Romidepsin (FK228, depsipeptide)

Romidepsin (FK228, depsipeptide)

货号: B1251998
分子量: 540.7 g/mol
InChI 键: OHRURASPPZQGQM-QSVHVVLASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.

科学研究应用

Cutaneous T-Cell Lymphoma (CTCL)

Romidepsin was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in 2009 for the treatment of relapsed CTCL based on its efficacy demonstrated in clinical trials. The drug has shown an objective response rate of approximately 34% with a median duration of response ranging from 11 to 15 months .

Peripheral T-Cell Lymphoma (PTCL)

Romidepsin received FDA approval in 2011 for relapsed or refractory PTCL. A pivotal phase II study reported an overall response rate of 25%, with complete responses observed in 15% of patients. The median duration of response was approximately 17 months . Notably, romidepsin has been effective across various subtypes of PTCL, providing a treatment option for patients with limited alternatives .

Combination Therapies

Recent studies have explored the efficacy of romidepsin in combination with other agents:

  • Romidepsin and Lenalidomide : A phase II trial demonstrated a combined objective response rate of 50% in patients with previously untreated PTCL, indicating enhanced efficacy when used together .
  • Romidepsin and Carfilzomib : Investigations into this combination have shown promising results but have not yet surpassed existing standard treatments for PTCL .

Preclinical Studies

Research has also focused on romidepsin's effects on other malignancies:

  • Neuroblastoma : Preclinical studies indicated that romidepsin effectively controls growth and induces apoptosis in neuroblastoma cells. The compound demonstrated a dose-dependent decrease in cell viability across various neuroblastoma cell lines .
  • Multiple Myeloma : Although initial trials suggested limited efficacy as a single agent, ongoing research aims to evaluate its potential in combination therapies for this malignancy .

Summary of Clinical Trials

Study TypeIndicationObjective Response RateComplete Response RateMedian Duration of Response
Phase IICutaneous T-Cell Lymphoma~34%~6%11-15 months
Phase IIPeripheral T-Cell Lymphoma~25%~15%~17 months
Phase IIRomidepsin + Lenalidomide~50%N/AN/A
Phase IINeuroblastomaN/AN/AN/A

属性

分子式

C24H36N4O6S2

分子量

540.7 g/mol

IUPAC 名称

(1R,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17+,19+,20-/m0/s1

InChI 键

OHRURASPPZQGQM-QSVHVVLASA-N

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

手性 SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C

规范 SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Romidepsin (FK228, depsipeptide)
Reactant of Route 2
Romidepsin (FK228, depsipeptide)
Reactant of Route 3
Romidepsin (FK228, depsipeptide)
Reactant of Route 4
Romidepsin (FK228, depsipeptide)
Reactant of Route 5
Romidepsin (FK228, depsipeptide)
Reactant of Route 6
Romidepsin (FK228, depsipeptide)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。